1,3-Benzenedicarboxamide, N,N'-bis(3-aminophenyl)-
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Overview
Description
1,3-Benzenedicarboxamide, N,N’-bis(3-aminophenyl)- is a chemical compound with the molecular formula C20H18N4O2. It is known for its unique structure, which includes two amide groups and two amino groups attached to a benzene ring. This compound is used in various scientific research applications due to its interesting chemical properties .
Preparation Methods
The synthesis of 1,3-Benzenedicarboxamide, N,N’-bis(3-aminophenyl)- typically involves the reaction of 1,3-benzenedicarboxylic acid with 3-aminobenzamide under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bonds . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1,3-Benzenedicarboxamide, N,N’-bis(3-aminophenyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures to ensure the desired reaction pathway. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1,3-Benzenedicarboxamide, N,N’-bis(3-aminophenyl)- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1,3-Benzenedicarboxamide, N,N’-bis(3-aminophenyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
1,3-Benzenedicarboxamide, N,N’-bis(3-aminophenyl)- can be compared with other similar compounds, such as:
1,3-Benzenedicarboxamide, 5-amino-N,N’-bis(4-aminophenyl)-: This compound has similar structural features but differs in the position of the amino groups, leading to different chemical and biological properties.
1,3-Benzenedicarboxamide, N,N’-bis(1-methylethyl)-: This compound has isopropyl groups instead of amino groups, resulting in different reactivity and applications.
Properties
CAS No. |
2658-07-3 |
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Molecular Formula |
C20H18N4O2 |
Molecular Weight |
346.4 g/mol |
IUPAC Name |
1-N,3-N-bis(3-aminophenyl)benzene-1,3-dicarboxamide |
InChI |
InChI=1S/C20H18N4O2/c21-15-6-2-8-17(11-15)23-19(25)13-4-1-5-14(10-13)20(26)24-18-9-3-7-16(22)12-18/h1-12H,21-22H2,(H,23,25)(H,24,26) |
InChI Key |
PGMULPLYLHOJCN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)NC2=CC=CC(=C2)N)C(=O)NC3=CC=CC(=C3)N |
Origin of Product |
United States |
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